molecular formula C18H16FN3O B5533655 N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide

Cat. No.: B5533655
M. Wt: 309.3 g/mol
InChI Key: YEAFPHSGIZFQGG-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with dimethyl groups and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide typically involves the condensation of 1,2-dimethylindole-3-carbaldehyde with 4-fluorobenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids such as zinc chloride or boron trifluoride, while solvents like dichloromethane or toluene are preferred for their ability to dissolve the reactants and promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction parameters to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. The use of advanced purification techniques such as column chromatography and recrystallization ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted fluorobenzamide derivatives.

Scientific Research Applications

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its indole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The fluorobenzamide group may enhance the compound’s binding affinity and specificity towards certain enzymes or proteins. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-5-nitropyridin-2-amine
  • N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]quinolin-8-amine

Uniqueness

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide stands out due to the presence of the fluorobenzamide moiety, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-12-16(15-5-3-4-6-17(15)22(12)2)11-20-21-18(23)13-7-9-14(19)10-8-13/h3-11H,1-2H3,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAFPHSGIZFQGG-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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